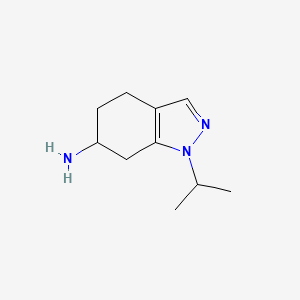1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS No.: 1334203-56-3
Cat. No.: VC2555800
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1334203-56-3 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |
| Standard InChI Key | KYHNEDNGQLMOER-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |
| Canonical SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |
Introduction
Chemical Properties and Structure
Basic Information
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.27 g/mol |
| Physical Appearance | Oil |
| Storage Temperature | 4°C |
| MDL Number | MFCD26694114 |
| PubChem CID | 54594815 |
The compound's structural representation includes several identifiers that facilitate its documentation in chemical databases and literature .
Structural Identifiers
The compound can be represented through various chemical notation systems:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |
| InChI Key | KYHNEDNGQLMOER-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(CCC(C2)N)C=N1 |
These identifiers provide a unique and unambiguous way to reference this compound in scientific literature and databases .
Structural Features
The molecule contains three key structural components:
-
A tetrahydroindazole core scaffold (4,5,6,7-tetrahydro-1H-indazole)
-
An isopropyl (propan-2-yl) substituent at the N1 position
-
An amine group (-NH₂) at the 6-position of the partially saturated ring
The tetrahydroindazole core is a bicyclic heterocycle consisting of a pyrazole ring fused with a partially saturated cyclohexane ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities .
Indazole Tautomerism and Its Significance
Tautomeric Forms
Indazoles, including their tetrahydro derivatives, exist in three tautomeric forms, with 1H-tautomers and 2H-tautomers (isoindazoles) being the predominant forms. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form .
This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole-based compounds. The presence of the isopropyl group at the N1 position in 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine stabilizes the 1H-tautomeric form by preventing interconversion between tautomers .
Impact on Chemical Properties
The fixed tautomeric form of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine affects several of its chemical properties:
-
Higher stability compared to non-N-substituted analogs
-
Altered reactivity at the pyrazole nitrogen
-
Modified electronic distribution throughout the molecule
-
Different hydrogen bonding capabilities
These properties make N-substituted tetrahydroindazoles like our target compound valuable in drug discovery and development programs .
Synthesis Methodologies
General Synthetic Approaches
Chemical Reactivity
Typical Reactions
Based on the reactivity of related tetrahydroindazole derivatives, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine likely participates in the following types of reactions:
Substitution Reactions
The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation .
Amine-Specific Reactions
The primary amine group at position 6 allows for various transformations:
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Conversion to diazonium salts followed by various coupling reactions
Oxidation and Reduction Reactions
The indazole ring can be oxidized to form N-oxides, while various functional groups can be introduced through appropriate reactions .
Structure-Reactivity Relationships
The presence of the amine group at position 6 and the isopropyl group at the N1 position creates a unique electronic and steric environment that influences the compound's reactivity. The amine group acts as an electron-donating substituent, increasing electron density in the aromatic system and enhancing reactivity toward electrophilic reagents .
Biological Activity and Applications
Agricultural Applications
Structurally related compounds have demonstrated significant herbicidal properties. A study on novel 6-indazolyl-2-picolinic acids showed excellent inhibition properties against weed root growth. These compounds exhibited:
-
100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album
-
Significant root inhibitory activity against Brassica napus and Abutilon theophrasti Medicus at concentrations as low as 10 μM
The structural similarity between 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and some of these herbicidal compounds suggests potential application in agriculture, although specific testing would be required to confirm this activity.
Structure-Activity Relationships in Related Compounds
Analysis of structurally similar compounds provides insights into how specific substituents affect biological activity:
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-donating (e.g., amino, methoxy) | Indazole ring | Decreased inhibition activity |
| Halogens (F, Cl, Br) | Positions 4, 6, 7 | Improved inhibition activity (Br > Cl > F) |
| Methyl groups | Indazole ring | Moderate enhancement of activity |
The inhibitory activity of related compounds follows this order: bromine > chlorine > fluorine ≈ methyl > amino > methoxy .
Future Research Directions
Synthesis Optimization
Research opportunities exist for optimizing synthesis routes, including:
-
Development of more selective methods for N-alkylation
-
Investigation of stereoselective approaches for introducing the amine group at the 6-position
-
Exploration of greener synthetic methodologies with reduced environmental impact
Structure-Property Relationship Studies
Systematic studies correlating structural modifications with biological activities could yield valuable insights for rational design of more potent and selective compounds based on this scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume